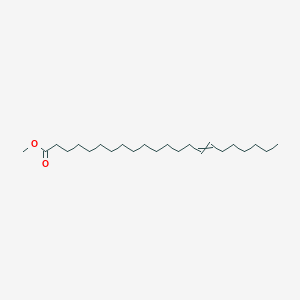
Methyl docos-15-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl docos-15-enoate, also known as methyl cis-15-docosenoate, is a long-chain fatty acid ester. It is a derivative of docosenoic acid and is characterized by the presence of a methyl ester group at the terminal end of the molecule. This compound is commonly found in various natural sources, including plant oils and animal fats. It is used in a variety of industrial and scientific applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl docos-15-enoate can be synthesized through the esterification of docosenoic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to drive the esterification process to completion. The reaction can be represented as follows:
Docosenoic acid+MethanolAcid catalystMethyl docos-15-enoate+Water
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale esterification reactors. The process includes the continuous feeding of docosenoic acid and methanol into the reactor, along with the acid catalyst. The reaction mixture is maintained at an elevated temperature to ensure efficient conversion. The product is then purified through distillation to remove any unreacted starting materials and by-products.
Análisis De Reacciones Químicas
Types of Reactions
Methyl docos-15-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or hydroxylated derivatives.
Reduction: It can be reduced to form saturated esters.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Hydrogenation using catalysts such as palladium on carbon (Pd/C) is commonly employed.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Epoxides, hydroxylated esters.
Reduction: Saturated methyl docosanoate.
Substitution: Amide or ether derivatives.
Aplicaciones Científicas De Investigación
Methyl docos-15-enoate has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in lipid metabolism and as a component of cell membranes.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of lubricants, surfactants, and cosmetics due to its emollient properties.
Mecanismo De Acción
The mechanism of action of methyl docos-15-enoate involves its interaction with cellular membranes and enzymes. The compound can integrate into lipid bilayers, affecting membrane fluidity and function. It may also interact with specific enzymes involved in lipid metabolism, modulating their activity and influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
Methyl erucate: Another long-chain fatty acid ester with similar properties.
Methyl behenate: A saturated fatty acid ester with a similar carbon chain length.
Methyl oleate: A monounsaturated fatty acid ester with a shorter carbon chain.
Uniqueness
Methyl docos-15-enoate is unique due to its specific position of the double bond and the length of its carbon chain. This gives it distinct physical and chemical properties compared to other similar compounds, making it suitable for specialized applications in various fields.
Propiedades
Número CAS |
62732-79-0 |
|---|---|
Fórmula molecular |
C23H44O2 |
Peso molecular |
352.6 g/mol |
Nombre IUPAC |
methyl docos-15-enoate |
InChI |
InChI=1S/C23H44O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25-2/h8-9H,3-7,10-22H2,1-2H3 |
Clave InChI |
HLHFJMYESRVIHQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC=CCCCCCCCCCCCCCC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


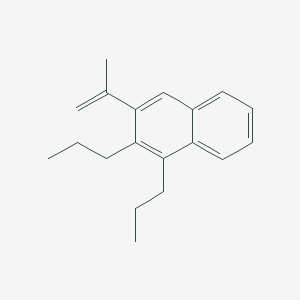

![Diethyl [(5-methyl-1,3-benzoxazol-2-yl)methyl]phosphonate](/img/structure/B14508556.png)



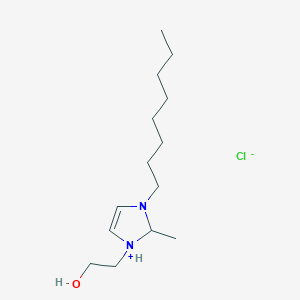
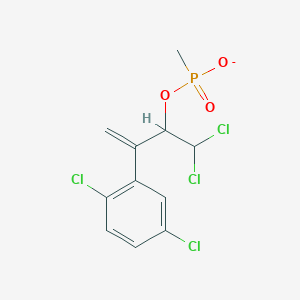
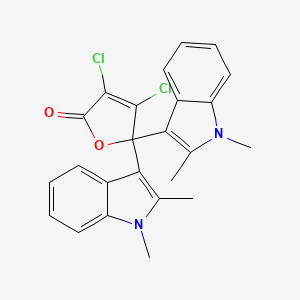
![4-[Bis(2-hydroxyethyl)amino]but-2-YN-1-YL hexanoate](/img/structure/B14508611.png)
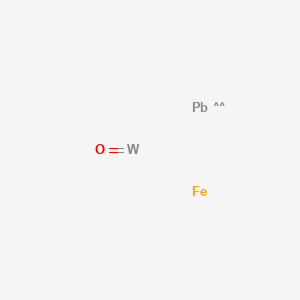
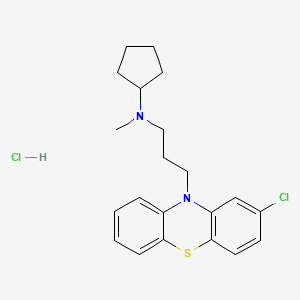
![1,2,3-Triphenoxy-4-[3-(2,3,4-triphenoxyphenoxy)phenoxy]benzene](/img/structure/B14508627.png)
![2-({2-[(2-Chloroethyl)sulfanyl]ethyl}amino)-3,5-dinitrobenzene-1-sulfonic acid](/img/structure/B14508636.png)
